molecular formula C6H10ClF4N B13463441 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride

Cat. No.: B13463441
M. Wt: 207.60 g/mol
InChI Key: FQZAMTHHVLLRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclopentane ring substituted with difluoromethyl and difluoroamine groups, making it a valuable molecule for various chemical and pharmaceutical applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a potential candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride typically involves the introduction of difluoromethyl groups into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the scalability of these methods allows for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds .

Scientific Research Applications

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, enhancing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can modulate the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride
  • 1-(Difluoromethyl)-2,2-difluorocyclohexan-1-aminehydrochloride
  • 1-(Difluoromethyl)-2,2-difluorocyclopentan-1-amine

Uniqueness

1-(Difluoromethyl)-2,2-difluorocyclopentan-1-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and difluoroamine groups in a cyclopentane ring enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H10ClF4N

Molecular Weight

207.60 g/mol

IUPAC Name

1-(difluoromethyl)-2,2-difluorocyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H9F4N.ClH/c7-4(8)5(11)2-1-3-6(5,9)10;/h4H,1-3,11H2;1H

InChI Key

FQZAMTHHVLLRQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)(C(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.